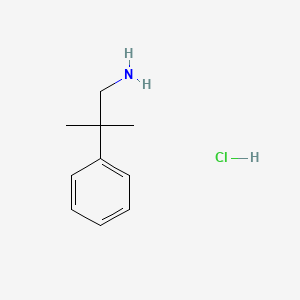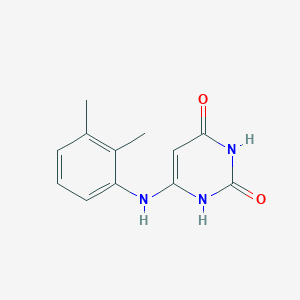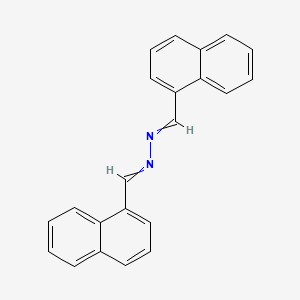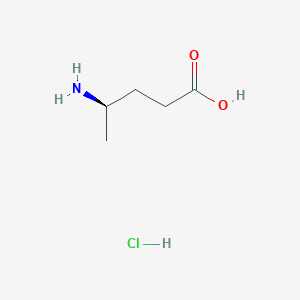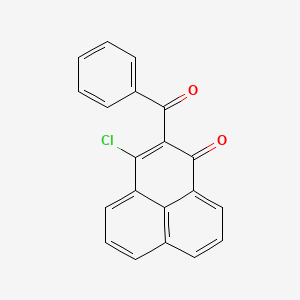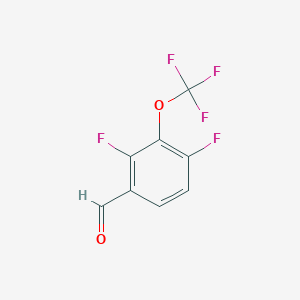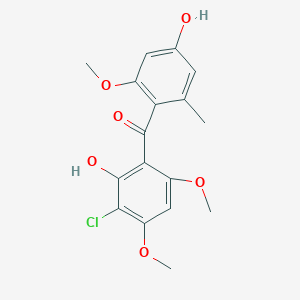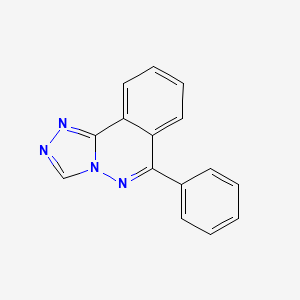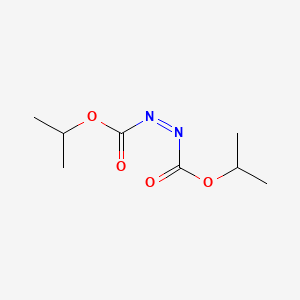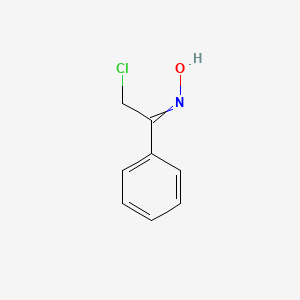![molecular formula C10H11ClFN B1654300 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197054-19-4](/img/structure/B1654300.png)
4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Descripción general
Descripción
4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride is a versatile chemical compound with a unique structure that has garnered interest in various scientific research fields. This compound is characterized by its spirocyclic framework, which includes a cyclopropane ring fused to an indoline moiety, and a fluorine atom at the 4’ position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the reaction of a suitable indoline derivative with a cyclopropane precursor under acidic conditions. For instance, the Fischer indole synthesis can be employed, where an indoline derivative reacts with a cyclopropane carboxylic acid in the presence of a strong acid like methanesulfonic acid (MsOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the indoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or proteins involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiroindolines: Compounds with a spirocyclic indoline structure, such as spiro[indoline-3,4’-piperidine].
Fluoroindoles: Indole derivatives with a fluorine atom, such as 4-fluoroindole.
Cyclopropane-containing Compounds: Molecules with a cyclopropane ring, such as spiro[cyclopropane-1,3’-pyrrolidine].
Uniqueness
4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride stands out due to its unique combination of a spirocyclic framework, a fluorine atom, and the hydrochloride salt form. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
IUPAC Name |
4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGCTCNXWCPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197054-19-4 | |
| Record name | Spiro[cyclopropane-1,3′-[3H]indole], 4′-fluoro-1′,2′-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197054-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)

![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)
